5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one
Overview
Description
5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C10H11BrN4O2 and its molecular weight is 299.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a 1,2,4-oxadiazole moiety, which is found in many anti-infective agents, including those with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that this compound could target enzymes or receptors involved in these infectious processes.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Given the anti-infective activity of similar compounds, it’s possible that this compound could affect pathways involved in bacterial or viral replication, or in the immune response .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole moiety could potentially enhance the compound’s stability and bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound does indeed have anti-infective activity, it could potentially inhibit the growth of bacteria or viruses, or enhance the immune response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of the environment, as this can influence the compound’s ionization state and therefore its ability to interact with its targets .
Properties
IUPAC Name |
5-bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylpyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-3-8-13-9(17-14-8)5-15-4-7(11)10(16)12-6(15)2/h4H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNNAGMYOIGBKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN2C=C(C(=O)N=C2C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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